2-Methoxybutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

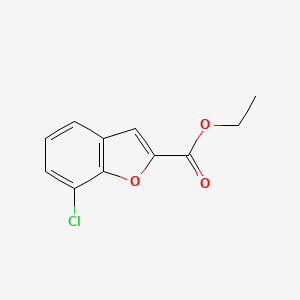

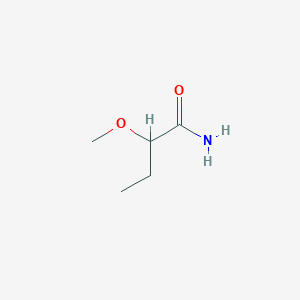

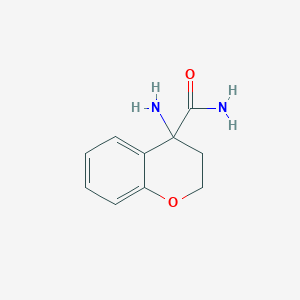

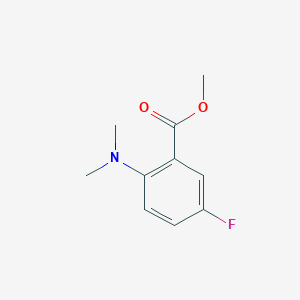

2-Methoxybutanamide is a chemical compound with the molecular formula C5H11NO2 . It has an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .

Molecular Structure Analysis

The molecular structure of 2-Methoxybutanamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact spatial arrangement of these atoms and their bonds would require more specific data or computational modeling .Physical And Chemical Properties Analysis

2-Methoxybutanamide has a predicted boiling point of 243.93°C and a predicted melting point of 50.40°C . Its log octanol-water partition coefficient (Log Kow) is estimated to be -0.53, indicating its relative solubility in water and octanol .Applications De Recherche Scientifique

Anticancer Activity

2-Methoxybutanamide, particularly in the form of 2-Methoxyestradiol (2ME2), has been extensively researched for its anticancer properties. It has been shown to exhibit antitumor and antiangiogenic activity, making it a potential candidate for cancer therapy. Clinical trials have investigated its efficacy in treating hormone-refractory prostate cancer, showing that 2ME2 is well-tolerated and demonstrates some anticancer activity (Sweeney et al., 2005). Another study highlighted its role in reducing tumor growth and inducing apoptosis in various solid tumors (Schumacher & Neuhaus, 2001).

Neuroprotective and Anticonvulsant Effects

Research indicates that certain derivatives of 2-Methoxybutanamide, such as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, have significant anticonvulsant and neuroprotective effects, making them potential leads in the search for effective anticonvulsants (Hassan et al., 2012).

Role in Chronic Diseases

2-Methoxybutanamide derivatives have been studied for their effects in chronic diseases such as diabetes. Research on mice has shown that 2-Methoxyethanol, a related compound, can affect blood glucose levels and cause damage to pancreatic tissues, indicating its potential relevance in diabetes research (Darmanto et al., 2018).

Anti-Inflammatory Properties

In the context of asthma, 2-Methoxyestradiol has been found to reduce airway inflammation and remodeling in an experimental mouse model, suggesting its potential application in respiratory conditions (Huerta-Yepez et al., 2008).

Propriétés

IUPAC Name |

2-methoxybutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRXZLZIJHKUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine](/img/structure/B2735300.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2735301.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2735302.png)

![4-(N,N-dimethylsulfamoyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2735310.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)